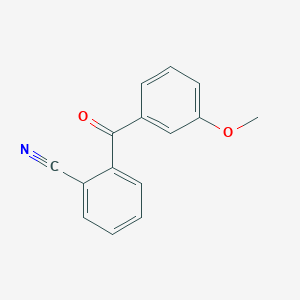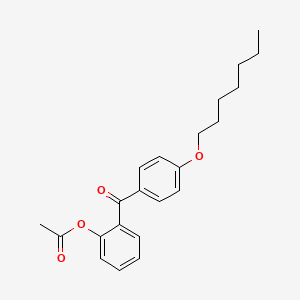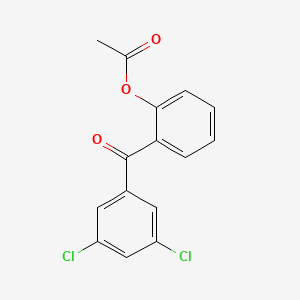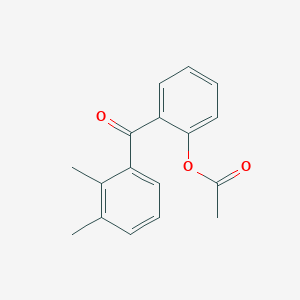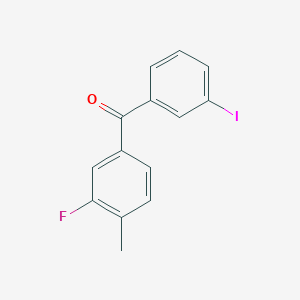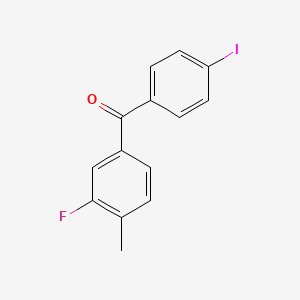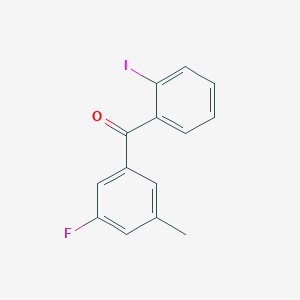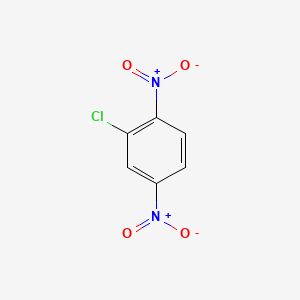
2-Chlor-1,4-dinitrobenzol
Übersicht
Beschreibung
2-Chloro-1,4-dinitrobenzene (C6H3ClN2O4) is an organic compound that is a member of monochlorobenzenes . It is used as a model substrate for measuring the enzyme activity of glutathione S-transferases in toxicity studies .
Synthesis Analysis
The synthesis of 2-Chloro-1,4-dinitrobenzene involves nucleophilic aromatic substitution reactions. The displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature .Molecular Structure Analysis
The molecular structure of 2-Chloro-1,4-dinitrobenzene can be represented as C6H3ClN2O4 . More detailed information about its structure can be found in the NIST Chemistry WebBook .Chemical Reactions Analysis
2-Chloro-1,4-dinitrobenzene is widely used as a model substrate for measuring the enzyme activity of glutathione S-transferases in toxicity studies . It is also susceptible to nucleophilic substitution due to the presence of two nitro groups .Physical And Chemical Properties Analysis
2-Chloro-1,4-dinitrobenzene is a solid crystal with a melting point of 49 - 52 °C . More detailed physical and chemical properties can be found in the NIST Chemistry WebBook .Wissenschaftliche Forschungsanwendungen
Substrat in GST-Enzymaktivitätsassays
2-Chlor-1,4-dinitrobenzol wird als Substrat in Glutathion-S-Transferase (GST)-Enzymaktivitätsassays verwendet . Das Molekül wird an ein einzelnes Molekül reduziertes Glutathion konjugiert, das dann bei 340 nm absorbiert .
Nachweis und Bestimmung von Pyridinverbindungen
Diese Verbindung wird als Reagenz für den Nachweis und die Bestimmung von Pyridinverbindungen verwendet . Pyridinverbindungen sind auf dem Gebiet der organischen Chemie und Pharmazie wichtig, und diese Verbindung hilft bei ihrer Identifizierung und Quantifizierung .
Alkylierungsmittel
This compound wurde als Alkylierungsmittel verwendet, um die Depletion von intrazellulärem Erythrozyten-Glutathion (GSH) zu bewerten . Alkylierungsmittel sind in der medizinischen Chemie, insbesondere in der Krebsbehandlung, von entscheidender Bedeutung, da sie die DNA-Replikation in Krebszellen beeinträchtigen können .
Inhibitor der humanen Thioredoxinreduktase
Diese Verbindung ist ein irreversibler Inhibitor der humanen Thioredoxinreduktase . Thioredoxinreduktase ist ein Enzym, das eine Schlüsselrolle im zellulären Redoxgleichgewicht und der Abwehr von oxidativem Stress spielt .
Vorläufer zu vielen anderen Verbindungen
Aufgrund der beiden Nitrogruppen ist das Chlorid für nucleophile Substitutionen anfällig . Somit ist die Verbindung ein Vorläufer für viele andere Verbindungen, was sie in der synthetischen Chemie wertvoll macht .
Kontaktallergen
This compound wurde in der dermatologischen Forschung als Kontaktallergen verwendet . Es hilft, die antibakteriellen Peptide hBD-2, -3 und -4 sowie LL-37 zu untersuchen .
Wirkmechanismus
Target of Action
The primary targets of 2-Chloro-1,4-dinitrobenzene are the enzymes Glutathione S-transferase P and Methylated-DNA–protein-cysteine methyltransferase . These enzymes play a crucial role in detoxification and cellular defense mechanisms.
Mode of Action
2-Chloro-1,4-dinitrobenzene interacts with its targets through a process known as nucleophilic aromatic substitution . This involves the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate . This interaction results in changes to the structure and function of the target enzymes.
Biochemical Pathways
The action of 2-Chloro-1,4-dinitrobenzene affects several biochemical pathways. It is involved in the conjugation of intracellular erythrocyte glutathione (GSH), forming 2,4-dinitrophenyl-S-glutathione . This reaction is catalyzed by the enzyme Glutathione S-transferase . The compound also participates in the 1,2,4-benzenetriol pathway, which is initiated by a two-component monooxygenase .
Pharmacokinetics
It is known that the compound is used as a substrate in enzyme activity assays, suggesting that it can be absorbed and metabolized by cells .
Result of Action
The action of 2-Chloro-1,4-dinitrobenzene results in several molecular and cellular effects. It is an irreversible inhibitor of human thioredoxin reductase , which can lead to changes in cellular redox status. Additionally, the compound is a potent immunogen capable of inducing contact sensitization in humans .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-1,4-dinitrobenzene. For instance, the compound is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment . Therefore, it is crucial to avoid its release into the environment .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-Chloro-1,4-dinitrobenzene plays a significant role in biochemical reactions, particularly as a substrate for glutathione S-transferase (GST). This enzyme catalyzes the conjugation of glutathione to 2-Chloro-1,4-dinitrobenzene, forming a glutathione conjugate that is more water-soluble and can be excreted from the cell . This interaction is crucial for the detoxification of the compound and its removal from the body. Additionally, 2-Chloro-1,4-dinitrobenzene interacts with other biomolecules such as proteins and enzymes involved in oxidative stress responses .
Cellular Effects
2-Chloro-1,4-dinitrobenzene has been shown to affect various types of cells and cellular processes. In 3T3 cells, exposure to micromolar doses of 2-Chloro-1,4-dinitrobenzene results in a rapid depletion of total cellular glutathione, leading to disassembly of microtubules and alterations in the cytoskeleton . This compound also induces oxidative stress in cells, leading to changes in cell signaling pathways, gene expression, and cellular metabolism . The impact on cell function includes modulation of the immune response and induction of apoptosis in certain cell types .
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-1,4-dinitrobenzene involves its interaction with glutathione S-transferase, leading to the formation of a glutathione conjugate . This conjugation reaction is essential for the detoxification of the compound. Additionally, 2-Chloro-1,4-dinitrobenzene can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules, leading to enzyme inhibition or activation and changes in gene expression . The compound’s ability to induce oxidative stress also plays a role in its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1,4-dinitrobenzene change over time. Initially, exposure to the compound results in rapid depletion of cellular glutathione and disruption of the cytoskeleton . Prolonged incubation leads to cellular recovery, with a steady rise in glutathione levels and reassembly of microtubules . The stability and degradation of 2-Chloro-1,4-dinitrobenzene in laboratory conditions can influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 2-Chloro-1,4-dinitrobenzene vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and immune responses . At higher doses, it can cause significant toxicity, including severe oxidative damage, disruption of cellular structures, and induction of apoptosis . The threshold effects and toxic or adverse effects observed at high doses highlight the importance of dosage considerations in experimental studies .
Metabolic Pathways
2-Chloro-1,4-dinitrobenzene is involved in metabolic pathways that include its conjugation with glutathione by glutathione S-transferase . This reaction results in the formation of a glutathione conjugate that is more water-soluble and can be excreted from the cell. The compound also affects metabolic flux and metabolite levels by inducing oxidative stress and altering the redox state of the cell . The involvement of 2-Chloro-1,4-dinitrobenzene in these metabolic pathways is crucial for its detoxification and removal from the body .
Transport and Distribution
Within cells and tissues, 2-Chloro-1,4-dinitrobenzene is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells and localized to specific compartments, where it exerts its effects. The distribution of 2-Chloro-1,4-dinitrobenzene within the cell can influence its localization and accumulation, affecting its activity and function .
Subcellular Localization
The subcellular localization of 2-Chloro-1,4-dinitrobenzene is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can be localized to the cytoplasm, where it interacts with glutathione S-transferase and other biomolecules involved in detoxification . The localization of 2-Chloro-1,4-dinitrobenzene within the cell can affect its activity and function, influencing its overall impact on cellular processes .
Eigenschaften
IUPAC Name |
2-chloro-1,4-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O4/c7-5-3-4(8(10)11)1-2-6(5)9(12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZJLUBWUDVTSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210923 | |
| Record name | Benzene, 2-chloro-1,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
619-16-9 | |
| Record name | 2-Chloro-1,4-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1,4-dinitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene,4-dinitro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154554 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 2-chloro-1,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-1,4-DINITROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TGA767QWV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


